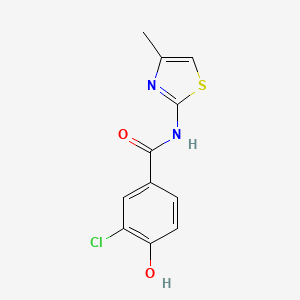
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides. It features a benzamide core substituted with a chloro group at the 3-position, a hydroxy group at the 4-position, and an N-(4-methylthiazol-2-yl) group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide can be achieved through the direct condensation of 3-chloro-4-hydroxybenzoic acid with 4-methylthiazol-2-amine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .
Industrial Production Methods
In an industrial setting, the production of benzamides, including this compound, can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-N-(4-methylthiazol-2-yl)benzamide.
Reduction: Formation of 4-hydroxy-N-(4-methylthiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-hydroxy-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of
Propiedades
Fórmula molecular |
C11H9ClN2O2S |
|---|---|
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
3-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-5-17-11(13-6)14-10(16)7-2-3-9(15)8(12)4-7/h2-5,15H,1H3,(H,13,14,16) |
Clave InChI |
CNTDLTZUILRALE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















